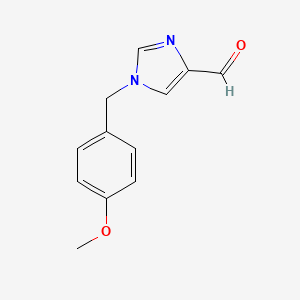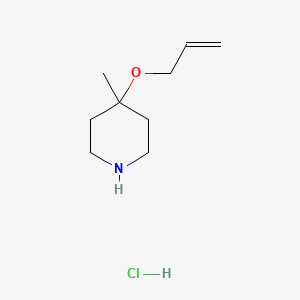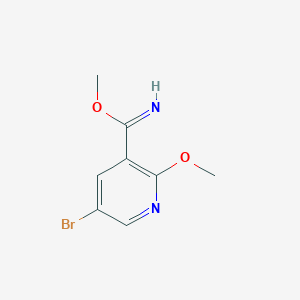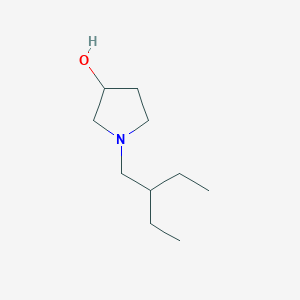
1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde
Overview
Description
The compound “1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde” is a derivative of imidazole, which is a heterocyclic compound. The “4-methoxybenzyl” group is attached to the nitrogen atom at the 1-position of the imidazole ring, and a carbaldehyde group (-CHO) is attached at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to one of these nitrogen atoms would be a “4-methoxybenzyl” group, which consists of a benzene ring with a methoxy group (-OCH3) at the 4-position and a methyl group (-CH2-) linking it to the imidazole ring. At the 4-position of the imidazole ring, there would be a carbaldehyde group (-CHO) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The imidazole ring is aromatic and relatively stable. The methoxy group might participate in ether cleavage reactions under acidic or basic conditions. The benzyl group could potentially undergo electrophilic aromatic substitution reactions. The aldehyde group is very reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar aldehyde and methoxy groups, along with the aromatic imidazole and benzene rings, would likely make this compound relatively polar and potentially capable of participating in hydrogen bonding .Scientific Research Applications
Synthesis and Biological Studies
- 1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde and related compounds have been used in the synthesis of novel β-phenylethylamines and NBOMe derivatives, undergoing biological evaluation (Yempala & Cassels, 2017).
- Derivatives of this compound have shown potential antimicrobial activity, highlighting its usefulness in the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Chemical Synthesis and Characterization
- The compound and its analogs have been utilized as building blocks in medicinal chemistry, contributing to the synthesis of various biologically significant molecules (Orhan, Kose, Alkan, & Öztürk, 2019).
- In peptide synthesis, the p-methoxybenzyl ester group, related to this compound, has been used for the synthesis of protected amino acids and peptides (Stewart, 1968).
Applications in Material Science
- The compound's derivatives have been investigated for their molecular, electronic, nonlinear optical, and spectroscopic properties, which could have applications in material science (Beytur & Avinca, 2021).
Contribution to Pharmaceutical Research
- Derivatives of 1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde have shown preliminary antileukemic activity, indicating potential pharmaceutical applications (Choodamani et al., 2020).
- The compound has been studied for its interaction with bovine serum albumin, an important aspect in drug development and pharmacokinetics (Jayabharathi, Thanikachalam, & Jayamoorthy, 2012).
Future Directions
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)6-14-7-11(8-15)13-9-14/h2-5,7-9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSQAEAYNQWAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1472221.png)




